molecular formula C20H20ClFN2O2S B12538941 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- CAS No. 651335-00-1

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-

Cat. No.: B12538941
CAS No.: 651335-00-1
M. Wt: 406.9 g/mol
InChI Key: FSNGKCDPOONDJS-UHFFFAOYSA-N
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Description

The compound "1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-" is a structurally complex indole derivative characterized by three key substituents:

  • 6-chloro group on the indole core, which may enhance lipophilicity and influence electronic properties.
  • 3-[(4-fluorophenyl)sulfonyl] moiety, introducing a sulfonyl linker and fluorinated aromatic ring, likely impacting solubility and binding interactions.

Properties

CAS No.

651335-00-1

Molecular Formula

C20H20ClFN2O2S

Molecular Weight

406.9 g/mol

IUPAC Name

6-chloro-3-(4-fluorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole

InChI

InChI=1S/C20H20ClFN2O2S/c21-14-4-9-18-19(11-14)24(12-16-3-1-2-10-23-16)13-20(18)27(25,26)17-7-5-15(22)6-8-17/h4-9,11,13,16,23H,1-3,10,12H2

InChI Key

FSNGKCDPOONDJS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Stage 1: N-Alkylation of Indole

Objective : Protect the indole’s N-1 position to prevent undesired reactions during subsequent steps.

Reagents/Conditions Yield Purity Reference
2-Piperidinylmethyl chloride, K₂CO₃, DMF, 80°C, 12 h ~85% >95% (HPLC)
2-Piperidinylmethyl bromide, NaH, THF, 0°C → RT, 6 h ~78% >90%

Mechanism :

  • Alkylation proceeds via nucleophilic substitution or Mitsunobu reaction (avoided in industrial settings due to safety concerns).
  • Key Insight : Use of polar aprotic solvents (DMF, THF) enhances reaction efficiency.

Stage 2: Sulfonylation at Position 3

Objective : Introduce the 4-fluorophenylsulfonyl group at the 3-position.

Reagents/Conditions Yield Purity Reference
4-Fluorophenylsulfonyl chloride, DMAP, CH₂Cl₂, 25°C, 24 h ~70% >85%
4-Fluorophenylsulfonyl chloride, NaH, DMF, 60°C, 4 h ~65% >80%

Mechanism :

  • Sulfonylation relies on the electron-rich indole ring’s nucleophilic attack on the sulfonyl chloride.
  • Directing Effects : Alkylation at N-1 enhances electron density at the 3-position, favoring sulfonylation.
  • Challenge : Competing reactions at the 2- or 5-positions require strict control of reaction time and temperature.

Stage 3: Chlorination at Position 6

Objective : Introduce the chloro group at the 6-position.

Reagents/Conditions Yield Purity Reference
N-Chlorosuccinimide (NCS), CH₂Cl₂, 0°C → RT, 12 h ~60% >85%
Cl₂ gas, FeCl₃ catalyst, CH₂Cl₂, RT, 8 h ~50% >75%

Mechanism :

  • Electrophilic Substitution : Chlorination occurs at the 6-position due to the directing effects of the sulfonyl group (meta-directing) and steric hindrance from the N-alkyl group.
  • Optimization : Low temperatures minimize over-chlorination.

Alternative Routes and Challenges

Reverse Synthesis Order

Some protocols reverse sulfonylation and chlorination steps to leverage directing effects.

Order Advantage Disadvantage
Chlorination → Sulfonylation Chloro group directs sulfonylation to 3-position Risk of over-chlorination at 5/7-positions
Sulfonylation → Chlorination Sulfonyl group directs chlorination to 6-position Requires precise temperature control

Example :

  • Chlorination : Indole → 6-chloroindole (Cl₂, FeCl₃).
  • Sulfonylation : 6-Chloroindole → 3-sulfonyl-6-chloroindole.
  • N-Alkylation : 3-Sulfonyl-6-chloroindole → Target compound.

Limitations :

  • Regioselectivity : Chlorination of unprotected indole often favors the 3-position.
  • Yield Loss : Multi-step purification reduces overall efficiency.

Key Patented Methods

WO2008118724A1 (Indole Carboxamides)

  • Method :
    • Lithiation : Indoline → Brominated intermediate (sec-BuLi, NBS).
    • Oxidation : DDQ → Indole core.
    • Coupling : Sulfonyl chloride addition.
  • Yield : ~50–60% (multi-step).
  • Application : Used for kinase inhibitors; adaptable for sulfonyl-piperidinyl targets.

US9682968B2 (Piperidinyl-Indole Derivatives)

  • Method :
    • Grignard Reaction : 3-Formylindole → Allylic alcohol.
    • Oxidation : MnO₂ → α,β-unsaturated ketone.
    • Piperazine Coupling : Ketone → Piperidinylmethyl adduct.
  • Yield : ~70–80% (final step).
  • Relevance : Demonstrates versatile alkylation strategies for piperidinylmethyl groups.

Critical Factors in Industrial-Scale Synthesis

Factor Impact Solution
Atom Economy High waste in multi-step routes Optimize one-pot reactions
Purity Control Impurities from NCS/Cl₂ over-substitution Crystallization post-reaction
Cost Expensive sulfonyl chloride reagents Use cheaper chlorinating agents (e.g., NCS)

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1H-Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that compounds similar to 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- exhibit significant anticancer properties. For instance, a study evaluated the compound's effectiveness against various human tumor cell lines. The results showed promising antimitotic activity with a mean GI50 value of approximately 15.72 μM, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of indole derivatives were synthesized and tested for antibacterial activity, demonstrating varying degrees of effectiveness. The increase in concentration correlated with a larger zone of inhibition against bacterial strains, suggesting that this compound may be useful in developing new antimicrobial agents .

Case Study 1: Evaluation of Anticancer Activity

A comprehensive study conducted by the National Cancer Institute assessed the compound's effects on a panel of sixty cancer cell lines. The study employed established protocols to determine the compound's efficacy. Results indicated a significant inhibition rate in cell growth, highlighting its potential as an anticancer agent .

Case Study 2: Synthesis and Antimicrobial Evaluation

In another research effort, scientists synthesized several indole derivatives and evaluated their antimicrobial activity through in vitro testing. The findings revealed that certain derivatives exhibited strong antibacterial effects, particularly at higher concentrations. This suggests that modifications to the indole structure could enhance its biological activity .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Mean GI50 (μM) Zone of Inhibition (mm)
Anticancer1H-Indole Derivative15.72N/A
AntimicrobialVarious Indole DerivativesN/AVaries with concentration

Mechanism of Action

The mechanism of action of 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on molecular features, synthesis, and characterization:

Compound Molecular Formula Key Substituents Synthetic Yield Characterization Methods Key Findings
Target: 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-1H-indole (Inferred: C₂₀H₁₉ClFN₂O₂S) 6-Cl, 3-(4-F-C₆H₄-SO₂), 1-(piperidinylmethyl) N/A N/A Hypothesized high polarity due to sulfonyl group; potential crystallinity challenges.
5-chloro-1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indole C₁₉H₁₈ClFN₂ 5-Cl, 1-(4-F-C₆H₄), 3-piperidinyl N/A NMR, MS Density: 1.30 g/cm³; stable at 2–8°C; fluorophenyl enhances aromatic stacking.
3-((-)-2-Phenyl-2-(piperidin-1-yl)ethyl)-1H-indole C₂₁H₂₃N₂ 3-(piperidinylethyl), 2-phenyl 60% ¹H/¹³C NMR, IR, HRMS High enantiomeric purity (95% ee); Rh-catalyzed synthesis optimizes stereochemistry.
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide (6k) C₃₂H₃₁F₂N₅O₅S₂ Bis(4-F-C₆H₄), sulfonamide, piperazine Not specified ¹H/¹³C/¹⁹F NMR, MS Melting point: 189°C; sulfonamide improves aqueous solubility; fluorophenyls enhance metabolic stability.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (5) C₂₅H₁₆F₃N₅S Multiple fluorophenyl, triazole, thiazole High yield Single-crystal XRD Isostructural triclinic crystals; fluorophenyl groups induce perpendicular orientation in crystal packing.

Key Structural and Functional Comparisons

Sulfonyl vs. Non-Sulfonyl Groups The target compound’s 3-[(4-fluorophenyl)sulfonyl] group distinguishes it from analogs like the 5-chloro indole in , which lacks a sulfonyl linker. In compound 6k , the sulfonamide group contributes to a melting point of 189°C, suggesting that the target compound may similarly exhibit elevated thermal stability.

Piperidine/Piperazine Substituents

  • The 1-(2-piperidinylmethyl) group in the target compound contrasts with the 3-piperidinyl group in . Piperidine derivatives often enhance bioavailability by mimicking natural amine structures, but the methyl linker in the target may increase conformational flexibility compared to direct ring attachment .

Fluorophenyl Interactions

  • Fluorinated aromatic rings, common in all compared compounds, improve metabolic stability and electron-withdrawing effects. In , fluorophenyl groups induce unique crystallographic orientations (e.g., perpendicular alignment), which could influence the target’s solid-state packing .

Synthetic Complexity

  • The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfonylation, piperidinylmethylation), contrasting with simpler Fischer indolization routes used for compounds in . Low yields in (41–60%) highlight challenges in indole functionalization, suggesting the target’s synthesis may demand optimized catalysts or purification techniques.

Crystallographic and Conformational Insights

  • and emphasize the role of fluorophenyl groups in dictating molecular planarity. For example, chalcone derivatives in exhibit dihedral angles of 7.14°–56.26° between fluorophenyl and central rings . The target’s sulfonyl group may disrupt planarity, reducing crystallinity compared to the isostructural thiazoles in .

Biological Activity

1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-, identified by its CAS number 651335-00-1, is a synthetic compound with potential biological activities. This indole derivative features a sulfonyl group and a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in areas such as oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClFN2O2SC_{20}H_{20}ClFN_{2}O_{2}S, with a molecular weight of approximately 406.90 g/mol. Key structural features include:

  • Indole ring : A bicyclic structure that is often associated with various biological activities.
  • Chloro and fluorophenyl groups : These substituents can enhance lipophilicity and influence receptor binding.
  • Piperidine moiety : Known for its role in modulating neurotransmitter systems.
PropertyValue
CAS Number651335-00-1
Molecular FormulaC20H20ClFN2O2S
Molecular Weight406.90 g/mol
LogP5.818
PSA (Polar Surface Area)59.48 Ų

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)- have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study reported that related indole compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development as anticancer agents.

Neuropharmacological Effects

The piperidine component of the compound suggests possible interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

  • Research Findings : In vitro assays have shown that similar indole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are critical in the treatment of depression and anxiety disorders.

Enzyme Inhibition

The sulfonyl group may confer the ability to act as an enzyme inhibitor. For example, compounds with similar structures have been investigated for their potential to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

  • Experimental Results : Inhibitory assays revealed that certain indole derivatives can significantly reduce MAO activity, indicating their potential use in treating conditions like Parkinson's disease.

Q & A

Q. What analytical method validation protocols ensure reproducibility in quantification?

  • Methodological Answer :
  • HPLC : Validate linearity (R² >0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD <2% for retention time). Use a C18 column with acetonitrile/water gradients and UV detection at 254 nm .
  • Stability studies : Assess under accelerated conditions (40°C/75% RH for 4 weeks) to identify degradation products .

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